molecular formula C30H25NO4 B3333302 2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid CAS No. 957128-13-1

2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No. B3333302
CAS RN: 957128-13-1
M. Wt: 463.5 g/mol
InChI Key: GWDJJYZHKGQOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2’-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1’-biphenyl]-2-yl)acetic acid” is a chemical compound with the CAS Number: 260367-12-2. It has a molecular weight of 341.36 and its linear formula is C19H19NO5 . It is a solid substance stored in dry conditions at 2-8C .


Molecular Structure Analysis

The molecular structure of this compound is based on its linear formula, C19H19NO5 . It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is attached to an amino group, which is further connected to a biphenyl group and an acetic acid group .


Physical And Chemical Properties Analysis

This compound is a solid substance. It is stored in dry conditions at 2-8C. Its boiling point is 602.6C at 760 mmHg .

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. If it’s used in the context of peptide synthesis, the Fmoc group serves as a protecting group for the amino group, preventing it from reacting until the desired moment. The Fmoc group can be removed under basic conditions, allowing the amino group to react .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)17-20-9-1-3-11-22(20)23-12-4-2-10-21(23)18-31-30(34)35-19-28-26-15-7-5-13-24(26)25-14-6-8-16-27(25)28/h1-16,28H,17-19H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDJJYZHKGQOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid
Reactant of Route 6
2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid

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